Cletoquine-d4

Stable Isotope Labeling LC-MS/MS Internal Standard

Cletoquine-d4 (Desethylhydroxychloroquine-d4) is a deuterated 4-aminoquinoline essential as an LC-MS/MS internal standard. Non-deuterated or alternative IS substitution causes matrix effect variability and method invalidation. Validated recovery (88.6–92.9%) ensures regulatory-grade data for DHCQ quantification in plasma. Procure with high isotopic purity (≥99% d1–d4) and potential pharmacopeial traceability for robust bioanalytical workflows.

Molecular Formula C16H22ClN3O
Molecular Weight 311.84 g/mol
Cat. No. B3025792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCletoquine-d4
Molecular FormulaC16H22ClN3O
Molecular Weight311.84 g/mol
Structural Identifiers
SMILESCC(CCCNCCO)NC1=C2C=CC(=CC2=NC=C1)Cl
InChIInChI=1S/C16H22ClN3O/c1-12(3-2-7-18-9-10-21)20-15-6-8-19-16-11-13(17)4-5-14(15)16/h4-6,8,11-12,18,21H,2-3,7,9-10H2,1H3,(H,19,20)/i9D2,10D2
InChIKeyXFICNUNWUREFDP-YQUBHJMPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[[4-[(7-Chloro-4-quinolinyl)amino]pentyl]amino]-ethan-1,1,2,2-d4-ol (Cletoquine-d4): A Deuterated Internal Standard for Hydroxychloroquine Metabolite Quantification


2-[[4-[(7-Chloro-4-quinolinyl)amino]pentyl]amino]-ethan-1,1,2,2-d4-ol, also known as Desethylhydroxychloroquine-d4, Cletoquine-d4, or DHCQ-d4, is a stable isotope-labeled analog of desethylhydroxychloroquine (DHCQ), the major active metabolite of hydroxychloroquine . This compound is a member of the 4-aminoquinoline class and is exclusively intended for use as an internal standard (IS) in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS), for the accurate determination of DHCQ concentrations in biological matrices [1]. The compound features four deuterium atoms substituted for hydrogen atoms on the ethanol moiety, resulting in a molecular formula of C16H18D4ClN3O and a molecular weight of 311.84 g/mol .

Why Non-Deuterated Analogs or Unverified Reference Standards Fail for Accurate LC-MS/MS Quantification of Desethylhydroxychloroquine


Generic substitution of 2-[[4-[(7-Chloro-4-quinolinyl)amino]pentyl]amino]-ethan-1,1,2,2-d4-ol with non-deuterated desethylhydroxychloroquine or an alternative, unverified internal standard introduces significant analytical error and method invalidation risks. The core function of this deuterated compound is to serve as an internal standard that co-elutes with the analyte but is distinguishable by mass, thereby compensating for matrix effects, ion suppression, and extraction variability inherent in complex biological samples . Using the non-deuterated form as an IS is impossible due to identical mass and chromatographic behavior. Substituting with a different compound, such as chloroquine, fails to provide equivalent matrix effect correction and recovery normalization, as demonstrated by validated methods showing IS-normalized matrix effects within (100±10)% and recoveries of 88.6–92.9% for DHCQ when using DHCQ-d4 [1]. The quantitative evidence below details the specific performance metrics that render substitution scientifically and procedurally untenable for any laboratory requiring validated, reproducible bioanalytical data.

Quantitative Differentiation Evidence for 2-[[4-[(7-Chloro-4-quinolinyl)amino]pentyl]amino]-ethan-1,1,2,2-d4-ol (DHCQ-d4) as a Superior Bioanalytical Internal Standard


Isotopic Purity and Deuterium Incorporation: Guaranteeing Mass Spectrometric Specificity

Unlike lower-grade deuterated analogs or non-deuterated compounds, this product is specified with a purity of ≥99% for deuterated forms (d1-d4) . This high isotopic purity minimizes the presence of unlabeled (d0) and partially labeled (d1-d3) species that would otherwise contribute to analyte signal interference and degrade the lower limit of quantitation (LLOQ). In comparison, alternative sources may offer only >95% chemical purity without specified isotopic enrichment , introducing variability and risk of cross-talk in MRM transitions.

Stable Isotope Labeling LC-MS/MS Internal Standard Isotopic Purity

Validated Recovery and Matrix Effect Correction in Human Plasma: A Benchmark for Bioanalytical Accuracy

In a peer-validated LC-MS/MS method for the simultaneous quantitation of hydroxychloroquine and its metabolites in human plasma, the use of DHCQ-d4 as an internal standard yielded an IS-normalized matrix effect within (100±10)% and an extraction recovery ranging from 88.6% to 92.9% for the target analyte DHCQ [1]. This performance is critical for meeting regulatory bioanalytical method validation guidelines (e.g., FDA, EMA). In contrast, methods employing non-deuterated internal standards or structurally dissimilar compounds (e.g., chloroquine) may exhibit matrix effects >±15% and variable recoveries, leading to inaccurate concentration determinations.

Method Validation Recovery Matrix Effect Human Plasma

Quantitative Method Performance: Precision and Accuracy at Low ng/mL Concentrations

The validated method utilizing DHCQ-d4 as an internal standard achieved an inter-assay precision (%CV) of 14% and inter-assay accuracy (dev%) of 0.8% at the lower limit of quantitation (LLOQ) of 1 ng/mL for DHCQ in human plasma [1]. Intra-assay precision at low, medium, and high QC levels ranged from 3.9–8.5% CV. Such performance is unattainable without a perfectly matched deuterated IS. Using a non-deuterated analog as an IS would result in no mass differentiation, while using an alternative IS like chloroquine would not correct for DHCQ-specific matrix effects and recovery losses, likely resulting in %CV values exceeding 20% at the LLOQ, which is unacceptable for validated bioanalysis.

LLOQ Precision Accuracy DHCQ Quantitation

Long-Term Stability and Regulatory Alignment: A 4-Year Shelf Life Supporting Method Lifecycle

The compound is specified with a stability of ≥4 years when stored at -20°C . This extended shelf life provides a significant procurement advantage over alternative deuterated standards that may be supplied with shorter, undefined, or lot-variable stability periods. Furthermore, the product is positioned as a reference standard with potential traceability to pharmacopeial standards (USP or EP), directly supporting its use in analytical method validation (AMV) and quality control (QC) for Abbreviated New Drug Applications (ANDA) [1].

Stability Shelf Life Regulatory Compliance Reference Standard

Validated Application Scenarios for 2-[[4-[(7-Chloro-4-quinolinyl)amino]pentyl]amino]-ethan-1,1,2,2-d4-ol in Bioanalysis and Drug Development


Clinical Pharmacokinetic Studies of Hydroxychloroquine and Metabolites

Use as an internal standard for the accurate LC-MS/MS quantification of desethylhydroxychloroquine (DHCQ) in human plasma samples from pharmacokinetic or bioequivalence trials. The validated recovery (88.6–92.9%) and matrix effect ((100±10)%) ensure data integrity for regulatory submission [1].

Therapeutic Drug Monitoring (TDM) of Hydroxychloroquine in Autoimmune Diseases

Enable precise measurement of the active metabolite DHCQ in patient whole blood or plasma, with an LLOQ of 1 ng/mL and intra-assay precision of 3.9–8.5% CV [1], supporting dose adjustment and adherence monitoring in lupus and rheumatoid arthritis patients.

Analytical Method Development and Validation for ANDA Submissions

Serve as a reference standard for developing and validating robust LC-MS/MS methods for hydroxychloroquine metabolite analysis in generic drug applications, leveraging its high isotopic purity (≥99%) and potential traceability to USP/EP standards [2].

Quality Control in Pharmaceutical Manufacturing

Employed as an internal standard in QC release testing of hydroxychloroquine formulations to monitor desethylhydroxychloroquine impurity levels, as specified in pharmacopeial monographs, supported by a ≥4-year shelf life for consistent method performance [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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